1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety attached to a 3,4-dimethoxyphenyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3,4-dimethoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)urea: Similar structure but contains a furan ring instead of a thiophene ring.
1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-yl)urea: Similar structure but contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)urea is unique due to the presence of both a 3,4-dimethoxyphenyl group and a thiophen-2-yl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O3S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylurea |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-6-5-9(8-11(10)18-2)14-13(16)15-12-4-3-7-19-12/h3-8H,1-2H3,(H2,14,15,16) |
InChI Key |
DJEQSYSLLCDMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CS2)OC |
Origin of Product |
United States |
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